molecular formula C13H18N2O2S B8337830 6-(3-Isopropylamino-2-hydroxypropoxy)benzothiazole

6-(3-Isopropylamino-2-hydroxypropoxy)benzothiazole

Cat. No.: B8337830
M. Wt: 266.36 g/mol
InChI Key: XRGOPNMDPQXPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Isopropylamino-2-hydroxypropoxy)benzothiazole is a useful research compound. Its molecular formula is C13H18N2O2S and its molecular weight is 266.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

1-(1,3-benzothiazol-6-yloxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C13H18N2O2S/c1-9(2)14-6-10(16)7-17-11-3-4-12-13(5-11)18-8-15-12/h3-5,8-10,14,16H,6-7H2,1-2H3

InChI Key

XRGOPNMDPQXPIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC2=C(C=C1)N=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-oxo-5-bromo-4,5,6,7-tetrahydrobenzothiazole (100 parts), 3-isopropylamino-1,2-propanediol (67 parts), p-toluenesulfonic acid monohydrate (99 parts) and toluene (1550 parts) is heated under reflux for 21 hours while drying the refluxing azeotropic mixture according to the method described in Example I. After cooling, the reaction mixture is adjusted to pH 9 by adding aqueous 2.5N-sodium hydroxide and formed organic layer is separated. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The remaining 4'-isopropylaminomethyl-5-bromo-4,5,6,7-tetrahydrobenzothiazole-6-spiro-2'-[1,3]-dioxolane (156 parts) is dissolved in piperidine (1560 parts), and stirred for 49 hours on an oil bath heated at 95° to 100° C. The reaction mixture is concentrated under reduced pressure to leave residue which is mixed with ethyl acetate and water, shaken and fractionated to separate formed organic layer. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Residue (172 parts) is recrystallized from ethanol-hydrochloric acid giving 6-(3-isopropylamino-2-hydroxypropoxy)benzothiazole (65 parts) in 57% yield. mp. 132°-134° C. (hydrochloride trihydrate).
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